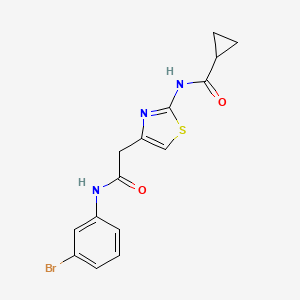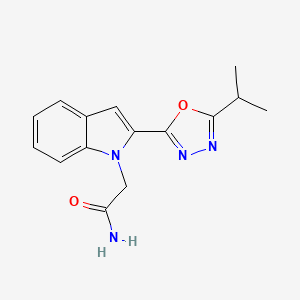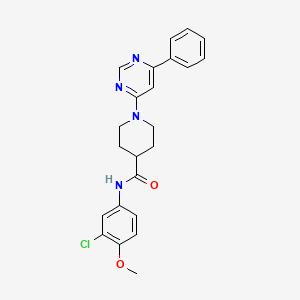
3-butyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-BUTYL-7-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a synthetic organic compound that belongs to the class of quinazoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-7-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Quinazoline ring construction: This involves the condensation of anthranilic acid derivatives with amines or isocyanates.
Final assembly: The butyl and phenyl groups are introduced through alkylation and arylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl side chain or the oxadiazole ring.
Reduction: Reduction reactions could target the quinazoline ring or the oxadiazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might be investigated for similar activities.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.
Industry
Industrially, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
作用机制
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
相似化合物的比较
Similar Compounds
Quinazoline derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.
Oxadiazole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Uniqueness
The uniqueness of 3-BUTYL-7-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
属性
分子式 |
C20H18N4O3 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
3-butyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C20H18N4O3/c1-2-3-11-24-19(25)15-10-9-14(12-16(15)21-20(24)26)18-22-17(23-27-18)13-7-5-4-6-8-13/h4-10,12H,2-3,11H2,1H3,(H,21,26) |
InChI 键 |
ZPVBEHLVKJFEOU-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-[5-(2-Naphthalenyl)-1H-pyrazol-3-yl]-2-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B14974823.png)

![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B14974832.png)

![Methyl 7-(4-ethoxy-3-methoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14974848.png)
![4-ethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14974852.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B14974861.png)
![N-(5-acetamido-2-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14974870.png)
![15-[(4-chlorophenyl)methylsulfanyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B14974872.png)
![4-chloro-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B14974875.png)
![2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B14974879.png)


